(2,5-Dichlorothiophen-3-YL)boronic acid
Overview
Description
(2,5-Dichlorothiophen-3-YL)boronic acid is a boronic acid derivative with the molecular formula C4H3BCl2O2S and a molecular weight of 196.85 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid typically involves the reaction of 2,5-dichlorothiophene with a boron-containing reagent under specific conditions . One common method is the palladium-catalyzed borylation of 2,5-dichlorothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity . The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2,5-Dichlorothiophen-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene-3-boronic acid: Similar structure but with methyl groups instead of chlorine atoms.
2,5-Dichlorothiophene-3-boronic acid: Similar structure but without the boronic acid group.
Uniqueness
(2,5-Dichlorothiophen-3-YL)boronic acid is unique due to the presence of both chlorine atoms and the boronic acid group, which enhances its reactivity and versatility in various chemical reactions . This combination allows for selective functionalization and the formation of complex molecules, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPRNJFCCPYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618676 | |
Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-28-3 | |
Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorothiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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